1-(2,4-Dimethylbenzyl)piperidin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]piperidin-3-amine |
InChI |
InChI=1S/C14H22N2/c1-11-5-6-13(12(2)8-11)9-16-7-3-4-14(15)10-16/h5-6,8,14H,3-4,7,9-10,15H2,1-2H3 |
InChI Key |
RYCXZXKVRYQRMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCCC(C2)N)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2,4 Dimethylbenzyl Piperidin 3 Amine and Analogues
De Novo Synthesis Strategies for the Piperidine (B6355638) Core
De novo synthesis provides a versatile approach to the piperidine core, allowing for the strategic introduction of substituents and control of stereochemistry from acyclic precursors.
Multi-Step Approaches from Readily Available Precursors
Multi-step syntheses often commence from simple, commercially available starting materials, building complexity through a sequence of reliable chemical transformations. A common strategy involves the construction of a linear precursor containing the necessary carbon and nitrogen atoms, which is then cyclized to form the piperidine ring. For the synthesis of 3-aminopiperidine derivatives, precursors can be assembled through various C-C and C-N bond-forming reactions. These linear precursors are then subjected to cyclization conditions to furnish the desired heterocyclic core.
| Starting Material Example | Key Transformation Steps | Resulting Intermediate |
| Acrylate Derivative & Amine | Michael Addition | β-Amino Ester |
| Dihaloalkane & Primary Amine | Nucleophilic Substitution | Linear Aminoalkane |
| Pyridine (B92270) Derivative | Catalytic Hydrogenation | Piperidine Core |
Cyclization Reactions for Piperidine Ring Construction
The formation of the six-membered piperidine ring is a critical step in the synthesis. Various cyclization strategies have been developed to achieve this transformation efficiently and with high stereocontrol.
Intramolecular reductive amination is a powerful and widely used method for constructing the piperidine ring. mdpi.combeilstein-journals.org This reaction typically involves the cyclization of a linear amino-aldehyde or amino-ketone precursor. The intermediate imine or enamine, formed in situ, is then reduced to yield the saturated piperidine ring. This method is advantageous due to its operational simplicity and the availability of a wide range of reducing agents. nih.govresearchgate.net Double reductive amination of a dicarbonyl compound with an amine is another straightforward approach to the piperidine skeleton. chim.it
For instance, a δ-amino aldehyde can undergo intramolecular cyclization followed by reduction to form the piperidine ring. The choice of reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, can influence the stereochemical outcome of the reaction.
| Precursor Type | Key Reaction | Catalyst/Reagent Example |
| Amino-aldehyde | Intramolecular Reductive Amination | Sodium Cyanoborohydride |
| Dicarbonyl Compound & Amine | Double Reductive Amination | Hydrogen and Metal Catalyst |
| Amino-ketoester | Cyclization with Aldehydes | Reductive Amination/Cyclization |
Radical cyclization offers a complementary approach for the formation of the piperidine ring, often proceeding under mild conditions and tolerating a variety of functional groups. beilstein-journals.orgrsc.org These reactions typically involve the generation of a radical at a specific position in an acyclic precursor, which then undergoes an intramolecular addition to an unsaturated moiety, such as an alkene or alkyne, to form the six-membered ring. mdpi.comnih.gov The resulting cyclic radical is then quenched to afford the final product. Photoredox catalysis has emerged as a powerful tool for initiating these radical cyclizations under mild conditions. nih.gov
A common strategy involves the cyclization of an N-allyl or N-homoallyl amine derivative bearing a radical precursor. For example, the tin-mediated radical cyclization of an α-aminoalkyl radical onto an unactivated double bond can produce polysubstituted piperidines. rsc.org
| Radical Precursor | Cyclization Mode | Initiator/Mediator |
| N-alkenyl-α-bromoacetamide | 6-exo-trig | Tributyltin Hydride (Bu3SnH) |
| Aryl Halide Precursor | Regioselective Cyclization | Organic Photoredox Catalyst |
| 1,6-enyne | Cascade Cyclization | Triethylborane |
Ring-closing metathesis (RCM) has become a cornerstone in the synthesis of various carbo- and heterocyclic systems, including piperidines. acs.orgsemanticscholar.org This powerful reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene precursor to form a cyclic alkene, which can then be hydrogenated to the corresponding saturated piperidine. researchgate.net RCM is valued for its functional group tolerance and its ability to construct complex ring systems. documentsdelivered.com Ring-expansion methods, while less common, provide another avenue to piperidine derivatives, for instance, from smaller ring systems like pyrrolidines.
A typical RCM approach to a piperidine derivative would involve the synthesis of an N-protected diallylamine (B93489) derivative. Treatment of this diene with a Grubbs-type catalyst effects the cyclization to a tetrahydropyridine, which upon reduction yields the piperidine ring. acs.org
| Reaction Type | Catalyst | Precursor | Product |
| Ring-Closing Metathesis | Grubbs' Catalyst | N-protected diallylamine | Tetrahydropyridine |
| Ring Expansion | Not Applicable | Substituted Pyrrolidine | Piperidine |
Utilizing Chiral Building Blocks (e.g., L-Glutamic Acid Derivatives)
The use of chiral starting materials, often derived from the "chiral pool," is a highly effective strategy for the enantioselective synthesis of substituted piperidines. researchgate.net L-glutamic acid, a readily available and inexpensive amino acid, is a particularly useful chiral building block. niscpr.res.in Its inherent stereochemistry and functional groups (two carboxylic acids and an amine) can be strategically manipulated to control the stereocenters in the target piperidine ring.
A synthetic route starting from L-glutamic acid might involve the selective reduction of one carboxylic acid to an alcohol, transformation of the other carboxylic acid, and eventual cyclization to form the piperidine ring with a defined stereochemistry at the 3-position. researchgate.netniscpr.res.in This approach ensures the synthesis of enantiomerically pure 3-aminopiperidine derivatives.
| Chiral Building Block | Key Transformations | Target Intermediate |
| L-Glutamic Acid | Esterification, Reduction, Tosylation, Cyclization | Enantiomerically pure 3-(N-Boc-amino)piperidine |
| D-Serine | Multi-step sequence including RCM | trans-(3S)-Amino-(4R)-alkyl-piperidine |
| L-Ornithinol/L-Lysinol | Enzymatic Cascade (Oxidase/Reductase) | L-3-N-Cbz-aminopiperidine |
Introduction of the 2,4-Dimethylbenzyl Moiety
The attachment of the 2,4-dimethylbenzyl group to the piperidine ring is a critical step in the synthesis of the target compound. Various methods, including N-alkylation, reductive amination, and palladium-catalyzed coupling reactions, have been developed to achieve this transformation.
N-Alkylation and Reductive Alkylation Protocols
N-alkylation is a direct approach for the synthesis of 1-(2,4-Dimethylbenzyl)piperidin-3-amine. This method typically involves the reaction of piperidin-3-amine (B1201142) with a 2,4-dimethylbenzyl halide, such as 2,4-dimethylbenzyl chloride. The reaction is often carried out in the presence of a base, like potassium carbonate or N,N-diisopropylethylamine (Hünig's base), in a suitable solvent like ethanol (B145695) or dichloromethane. chemicalforums.comresearchgate.net The choice of base and solvent can significantly influence the reaction rate and yield. chemicalforums.com For instance, polar protic solvents may favor S"N"1 pathways, especially for reactive electrophiles. chemicalforums.com
Reductive amination offers an alternative and widely used route. organic-chemistry.org This two-step, one-pot process begins with the reaction of piperidin-3-amine with 2,4-dimethylbenzaldehyde (B100707) to form an intermediate imine or enamine. pearson.comresearchgate.net This intermediate is then reduced in situ to the desired N-benzylated piperidine. pearson.com Common reducing agents for this transformation include sodium cyanoborohydride, sodium triacetoxyborohydride, and borohydride (B1222165) exchange resin. pearson.comkoreascience.kr Reductive amination is a versatile method that can be applied to a wide range of aldehydes and ketones. koreascience.krchim.it
| Method | Reactants | Reagents | Key Features |
| N-Alkylation | Piperidin-3-amine, 2,4-Dimethylbenzyl halide | Base (e.g., K₂CO₃, DIPEA) | Direct, one-step process. Reaction conditions can be tuned. chemicalforums.comresearchgate.net |
| Reductive Amination | Piperidin-3-amine, 2,4-Dimethylbenzaldehyde | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Two-step, one-pot reaction. pearson.com Versatile for various substrates. organic-chemistry.org |
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Protocols for Benzyl (B1604629) Analogs)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for forming carbon-carbon bonds. wikipedia.org While traditionally used for aryl-aryl coupling, modifications have extended its application to the synthesis of benzyl-substituted compounds. organic-chemistry.orgnih.gov In a relevant context, a Suzuki protocol can be employed to couple a piperidine derivative with a benzyl partner. organic-chemistry.org For instance, a boronic acid or ester derivative of the piperidine can be coupled with a benzyl halide in the presence of a palladium catalyst and a base. wikipedia.org
The general mechanism of the Suzuki reaction involves three key steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the catalyst. wikipedia.org The choice of ligands for the palladium catalyst is crucial for the efficiency of the reaction. organic-chemistry.org This methodology offers high functional group tolerance and is widely used in the synthesis of complex molecules. nih.gov
N-Arylation Methods for Substituted Benzyl Linkages
While direct N-benzylation is common, N-arylation methods can be adapted to form linkages to substituted benzyl groups. Palladium-catalyzed Buchwald-Hartwig amination is a prominent method for forming carbon-nitrogen bonds. nih.gov This reaction couples an amine with an aryl halide or triflate. In the context of synthesizing analogs of the target compound, this could involve coupling piperidin-3-amine with a suitably functionalized aryl halide that incorporates the benzyl moiety.
Recent advancements have also demonstrated the ortho-arylation of N-benzylpiperidines, where a C-H bond on the benzyl ring is functionalized. rsc.orgsemanticscholar.org This palladium-catalyzed reaction utilizes the piperidine nitrogen as a directing group to achieve site-selective arylation with arylboronic acid pinacol (B44631) esters. rsc.orgsemanticscholar.org While not a direct method to introduce the entire 2,4-dimethylbenzyl group, it showcases the utility of palladium catalysis in modifying N-benzylpiperidine scaffolds.
Enantioselective Synthesis of Chiral this compound
The synthesis of enantiomerically pure forms of this compound is of significant interest, as chirality often dictates biological activity. acs.org Asymmetric catalytic hydrogenation and the use of chiral auxiliaries are two primary strategies to achieve this.
Asymmetric Catalytic Hydrogenation Techniques
Asymmetric hydrogenation is a powerful method for preparing chiral compounds. wikipedia.org This technique involves the hydrogenation of a prochiral substrate, such as an enamine or a substituted pyridine, using a chiral catalyst. illinois.edu For the synthesis of chiral 3-aminopiperidine derivatives, rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides has been shown to be effective, yielding products with high enantiomeric excess. researchgate.net
The hydrogenation of pyridine derivatives also offers a route to chiral piperidines. nih.gov However, this can be challenging due to the stability of the aromatic ring and potential catalyst deactivation by the nitrogen heteroatom. illinois.edu Despite these difficulties, several catalyst systems have been developed for the asymmetric hydrogenation of heteroarenes. illinois.edu
Chiral Auxiliary and Catalyst-Controlled Syntheses
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral piperidines, carbohydrate-based auxiliaries have been successfully employed. researchgate.netcdnsciencepub.com These auxiliaries can control the stereoselectivity of reactions such as domino Mannich-Michael reactions to form substituted piperidinones, which can then be further transformed. cdnsciencepub.com
Chemical Reactivity and Functional Group Transformations of 1 2,4 Dimethylbenzyl Piperidin 3 Amine
Reactions Involving the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom within the piperidine ring is a tertiary amine, characterized by a lone pair of electrons that renders it nucleophilic and basic. However, its tertiary nature precludes it from undergoing reactions that require the removal of a proton from the nitrogen, such as traditional acylation and sulfonylation.
Acylation, Sulfonylation, and Further Alkylation
Unlike primary and secondary amines, the tertiary piperidine nitrogen of 1-(2,4-Dimethylbenzyl)piperidin-3-amine cannot form stable amide or sulfonamide bonds with acyl chlorides or sulfonyl chlorides, respectively, as it lacks a hydrogen atom to be eliminated. While it does not form these covalent products, it can act as a non-nucleophilic base or a nucleophilic catalyst in such reactions.
However, the tertiary amine is susceptible to further alkylation. The nitrogen's lone pair can attack an electrophilic carbon of an alkyl halide, leading to the formation of a new carbon-nitrogen bond. This reaction is often carried out by heating the amine with an alkyl halide. chemguide.co.ukchemguide.co.uk The reactivity of the primary amine on the same molecule means that competitive alkylation at that site is also possible, and reaction conditions would need to be optimized to favor alkylation at the desired nitrogen. chemguide.co.uklibretexts.orgyoutube.com
Table 1: Potential Alkylation Reactions at the Piperidine Nitrogen
| Reactant | Product Class |
|---|---|
| Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium (B1175870) Salt |
| Benzyl (B1604629) Halide (e.g., C₆H₅CH₂Br) | Quaternary Ammonium Salt |
Quaternization Reactions of the Tertiary Amine
The reaction of the tertiary piperidine nitrogen with an alkyl halide to form a quaternary ammonium salt is known as the Menshutkin reaction. nih.gov This Sₙ2 reaction involves the nucleophilic attack of the tertiary amine on the alkyl halide, displacing the halide and forming a salt with four carbon substituents on the nitrogen atom. nih.govnih.govsemanticscholar.org
These reactions can be influenced by the nature of the alkyl halide and the reaction conditions, such as temperature and solvent. semanticscholar.orgmdpi.com The resulting quaternary ammonium salts have significantly different properties from the parent tertiary amine, including increased water solubility and a permanent positive charge. google.com
Table 2: Illustrative Quaternization Reactions
| Alkylating Agent | Product Name | Product Structure |
|---|---|---|
| Methyl Iodide (CH₃I) | 1-(2,4-Dimethylbenzyl)-1-methyl-3-aminopiperidinium iodide | [C₂₁H₃₁N₂]⁺I⁻ |
| Ethyl Bromide (CH₃CH₂Br) | 1-(2,4-Dimethylbenzyl)-1-ethyl-3-aminopiperidinium bromide | [C₂₂H₃₃N₂]⁺Br⁻ |
Modifications of the Primary Amine Moiety at C3 of Piperidine
The primary amino group (-NH₂) at the C3 position is a highly reactive nucleophilic center, readily participating in a variety of chemical transformations.
Condensation Reactions to Imines
Primary amines, such as the one at the C3 position of the target molecule, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, which then eliminates a molecule of water to form the carbon-nitrogen double bond (C=N). libretexts.org
The reaction is reversible and the stability of the resulting imine can vary. libretexts.org A wide range of aromatic and aliphatic aldehydes and ketones can be used, allowing for the introduction of diverse substituents. organic-chemistry.orgnih.gov The pH of the reaction is a critical parameter; it must be acidic enough to protonate the hydroxyl group of the hemiaminal to facilitate water elimination, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. libretexts.org
Table 3: Examples of Imine Formation
| Carbonyl Compound | Product Class |
|---|---|
| Benzaldehyde | N-Benzylidene Imine |
| Acetone | N-Isopropylidene Imine |
Nucleophilic Substitutions and Derivatizations
The lone pair of electrons on the nitrogen of the primary amine makes it a potent nucleophile, enabling it to attack a variety of electrophilic centers. chemguide.co.uk
Acylation: Reaction with acyl chlorides or acid anhydrides yields N-acylated products (amides). This is a common derivatization that introduces a carbonyl group adjacent to the nitrogen.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) produces sulfonamides.
Alkylation: The primary amine can react with alkyl halides in a nucleophilic substitution reaction to form secondary amines. chemguide.co.ukchemguide.co.uk This reaction can proceed further to form tertiary amines and even quaternary ammonium salts, often resulting in a mixture of products unless a large excess of the amine is used. chemguide.co.ukyoutube.com The Gabriel synthesis, using a phthalimide (B116566) anion as an ammonia (B1221849) surrogate, provides a method to form primary amines while avoiding over-alkylation. libretexts.org
Paal-Knorr Pyrrole (B145914) Synthesis: Reaction with a 1,4-dicarbonyl compound (like 2,5-hexanedione) under acidic conditions can lead to the formation of a substituted pyrrole ring, a transformation known as the Paal-Knorr synthesis. bohrium.com
Table 4: Derivatization of the C3-Primary Amine
| Reagent | Reagent Class | Product Functional Group |
|---|---|---|
| Acetyl Chloride | Acyl Halide | Amide |
| Benzenesulfonyl Chloride | Sulfonyl Halide | Sulfonamide |
| Methyl Iodide | Alkyl Halide | Secondary Amine |
Chemical Manipulations on the 2,4-Dimethylbenzyl Aromatic Ring
The 2,4-dimethylbenzyl group is an activated aromatic ring, susceptible to electrophilic aromatic substitution (EAS). The two methyl groups are electron-donating and act as ortho- and para-directors. ucalgary.ca This directing effect controls the position of incoming electrophiles.
In the 2,4-dimethylbenzyl system, the positions ortho and para to the methyl groups are C3, C5, and C6 (relative to the benzyl CH₂ group at C1). The C1 position is blocked by the piperidine substituent. The methyl groups at C2 and C4 strongly activate the ring towards electrophilic attack. The primary directing influence comes from these two groups, making the C3, C5, and C6 positions the most likely sites for substitution. Steric hindrance may influence the relative yields of the possible products. xmu.edu.cn
Common electrophilic aromatic substitution reactions include: masterorganicchemistry.comlibretexts.orgpitt.edu
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst.
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide with a Lewis acid catalyst.
Table 5: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile | Typical Reagents | Potential Product |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Nitrated 2,4-dimethylbenzyl derivative |
| Bromination | Br⁺ | Br₂, FeBr₃ | Brominated 2,4-dimethylbenzyl derivative |
| Acylation | RCO⁺ | RCOCl, AlCl₃ | Acylated 2,4-dimethylbenzyl derivative |
Directed Ortho Metalation for Further Substitution
Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to facilitate the deprotonation of the ortho-position on an aromatic ring by a strong base, typically an organolithium reagent. wikipedia.org This generates a stabilized aryllithium intermediate that can then react with various electrophiles, leading to regioselective substitution. wikipedia.org
In the case of this compound, the tertiary amine within the piperidine ring, by virtue of its nitrogen atom's lone pair, can act as a directing metalation group. The general mechanism involves the coordination of the Lewis acidic lithium atom of the organolithium base (e.g., n-butyllithium) to the Lewis basic nitrogen atom of the benzylamine (B48309). wikipedia.orgbaranlab.org This coordination brings the base into proximity with the ortho-protons of the benzyl ring, facilitating their abstraction. baranlab.org
For this compound, there are two potential sites for ortho-metalation on the 2,4-dimethylbenzyl ring: the C3 and C5 positions. However, the existing methyl groups at C2 and C4 introduce steric hindrance that would influence the approach of the bulky organolithium base. The position ortho to the benzylic carbon and one of the methyl groups (C3) would be the most likely site for lithiation, as directed by the coordinated tertiary amine.
The general process can be outlined as follows:
Coordination: The organolithium reagent (e.g., n-BuLi) coordinates to the nitrogen atom of the piperidine ring.
Deprotonation: The coordinated base abstracts a proton from the ortho-position of the benzyl ring, forming an aryllithium intermediate.
Electrophilic Quench: The aryllithium species reacts with an added electrophile (E+), resulting in the formation of a new carbon-electrophile bond at the ortho-position.
The table below summarizes the key aspects of this proposed Directed ortho Metalation.
| Feature | Description |
| Directing Group | Tertiary amine of the piperidine ring |
| Base | Typically a strong organolithium base such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or tert-butyllithium (B1211817) (t-BuLi). baranlab.org |
| Solvent | Aprotic polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O) are commonly used. uwindsor.ca |
| Potential Lithiation Site | The C3 position of the 2,4-dimethylbenzyl group. |
| Subsequent Reaction | The resulting aryllithium can react with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides. |
It is important to note that benzylic lithiation, the deprotonation of the CH2 group, can sometimes compete with ortho-metalation. uwindsor.ca The choice of base can influence this selectivity, with lithium amide bases often favoring benzylic lithiation. uwindsor.ca
Electrophilic Aromatic Substitution Reactivity (conceptual)
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The reactivity and regioselectivity of these reactions are governed by the electronic properties of the substituents already present on the aromatic ring. msu.edu
The 2,4-dimethylbenzyl moiety of this compound contains two methyl groups attached to the benzene (B151609) ring. Methyl groups are classified as activating, ortho-, para-directing substituents in electrophilic aromatic substitution reactions. libretexts.org This is due to their electron-donating nature through an inductive effect and hyperconjugation, which stabilizes the positively charged intermediate (the benzenonium ion or sigma complex) formed during the reaction. msu.edulibretexts.org
The presence of two activating methyl groups at the 2- and 4-positions makes the aromatic ring of this compound significantly more reactive towards electrophiles than benzene itself. msu.edu To predict the position of substitution, we must consider the directing effects of both methyl groups.
The methyl group at the C2 position directs incoming electrophiles to the ortho- (C3) and para- (C5) positions relative to itself.
The methyl group at the C4 position directs incoming electrophiles to the ortho- (C3 and C5) and para- (C1, which is already substituted) positions relative to itself.
Both methyl groups, therefore, reinforce the directing of an incoming electrophile to the C3 and C5 positions. The piperidin-3-aminomethyl substituent at C1 is also an ortho-, para-director, further activating the ring, though its bulkiness might sterically hinder substitution at the C6 position.
The potential sites for electrophilic aromatic substitution are summarized in the table below, along with the directing influence of the substituents.
| Position on Benzyl Ring | Directing Influence from 2-Methyl Group | Directing Influence from 4-Methyl Group | Overall Directing Effect | Predicted Major Products |
| C3 | Ortho | Ortho | Strongly Activating | Substitution at C3 |
| C5 | Para | Ortho | Strongly Activating | Substitution at C5 |
| C6 | Ortho (to C1 substituent) | Meta | Activating, but sterically hindered | Minor or no substitution |
Given the combined directing effects, electrophilic substitution on this compound is expected to yield a mixture of 3- and 5-substituted products. The exact ratio of these products would depend on the specific electrophile and reaction conditions, with steric factors playing a significant role. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iq
Computational Chemistry and Theoretical Studies on 1 2,4 Dimethylbenzyl Piperidin 3 Amine
Quantum Mechanical (QM) Calculations for Electronic Structure and Stability
Quantum mechanical calculations are fundamental to modern chemistry, offering a detailed description of the electronic distribution and energy of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide a quantitative understanding of molecular structure and stability.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. nih.gov This approach is computationally efficient while providing a high level of accuracy for a wide range of molecular systems, including complex organic molecules like piperidine (B6355638) derivatives. researchgate.net For 1-(2,4-Dimethylbenzyl)piperidin-3-amine, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311G**), can be used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. nih.gov
The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. These geometric parameters are essential for understanding the molecule's shape and steric profile. Vibrational frequency analysis can confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and can be used to predict its infrared (IR) spectrum.
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -785.12345 |
| Dipole Moment (Debye) | 2.15 D |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | 0.45 |
| HOMO-LUMO Gap (eV) | 6.34 |
Frontier Molecular Orbital (FMO) theory is a conceptual framework that simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
For this compound, the HOMO is expected to be localized primarily on the amine groups, particularly the piperidine nitrogen and the 3-amino group, due to the presence of lone pair electrons. These regions would be the primary sites of nucleophilic character. The LUMO, conversely, is likely distributed over the aromatic dimethylbenzyl ring, which can accept electron density. Visualizing the spatial distribution of these orbitals provides a clear picture of where the molecule is most likely to engage in electron-donating and electron-accepting interactions, which is fundamental to predicting its reaction mechanisms and potential binding interactions with biological targets.
Molecular Modeling and Conformational Analysis
The flexibility of the piperidine ring and the rotatable bonds in the benzyl (B1604629) substituent mean that this compound can adopt numerous conformations. Molecular modeling techniques are employed to explore this conformational landscape and understand the molecule's dynamic behavior.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes and interactions with its environment, such as a solvent or a biological receptor. mdpi.com
An MD simulation of this compound, typically performed in a simulated aqueous environment to mimic physiological conditions, would reveal the flexibility of different parts of the molecule. Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD) to assess the stability of the simulation and the Root Mean Square Fluctuation (RMSF) to identify the most flexible regions of the molecule. It is expected that the piperidine ring will exhibit chair and potentially twist-boat conformations, while the single bonds connecting the benzyl group and the piperidine ring will show significant rotational freedom. acs.orgnih.gov These simulations can map the transitions between different low-energy conformations and determine their relative populations, providing a dynamic picture that complements the static view from QM calculations. researchgate.net
The conformational landscape of a molecule refers to the potential energy surface as a function of its conformational degrees of freedom. Exploring this landscape is crucial for identifying the most stable conformers (local and global energy minima) and the energy barriers that separate them. For this compound, the key conformational variables include the puckering of the piperidine ring and the torsion angles of the N-benzyl bond and the C3-amino group.
Intermolecular Interaction Analysis
The way this compound interacts with other molecules is governed by a variety of non-covalent forces. Analyzing these potential interactions is key to understanding its behavior in a condensed phase or a biological system. The molecule possesses several features that can participate in intermolecular interactions:
Hydrogen Bonding: The primary amine at the C3 position and the tertiary amine of the piperidine ring can both act as hydrogen bond acceptors. The N-H protons of the primary amine can also act as hydrogen bond donors. These interactions are highly directional and play a significant role in molecular recognition.
π-Interactions: The 2,4-dimethylphenyl ring can engage in several types of π-interactions. These include π-π stacking with other aromatic rings and cation-π interactions, where the electron-rich face of the aromatic ring interacts favorably with a cation.
Computational tools like Molecular Electrostatic Potential (MEP) maps, derived from QM calculations, can visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the MEP would likely show negative potential around the nitrogen atoms and the π-system of the aromatic ring, and positive potential around the amine hydrogens. This information helps to predict the most favorable sites for intermolecular interactions. In the context of drug design, understanding these interactions is fundamental for predicting how the molecule might bind to a protein target. nih.gov
| Functional Group | Potential Interaction Type | Role |
|---|---|---|
| 3-Amino Group (-NH2) | Hydrogen Bonding | Donor & Acceptor |
| Piperidine Nitrogen | Hydrogen Bonding | Acceptor |
| 2,4-Dimethylphenyl Ring | π-π Stacking | - |
| 2,4-Dimethylphenyl Ring | Cation-π Interaction | - |
| Alkyl Groups (Methyl, Piperidine CH2) | Van der Waals / Hydrophobic | - |
Hirshfeld Surface Analysis and 2D Fingerprints
Hirshfeld surface analysis is a versatile method used to explore intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a visual and quantitative representation of how molecules interact with their neighbors. nih.gov
The Hirshfeld surface itself is mapped with properties like dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface). These are often visualized using a red-white-blue color scheme, where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.
For a molecule like this compound, this analysis would reveal the key intermolecular forces governing its solid-state structure. The primary interactions would likely involve hydrogen bonds originating from the amine group (N-H•••A, where A is an acceptor atom) and weaker C-H•••π interactions involving the dimethylbenzyl ring.
Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular contacts. nih.gov These plots represent each point on the Hirshfeld surface as a dot on a graph of dᵢ versus dₑ. The distribution and shape of these dots are characteristic of specific types of interactions.
Hypothetical Distribution of Intermolecular Contacts for this compound:
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H•••H | 55.2 |
| C•••H/H•••C | 24.8 |
| N•••H/H•••N | 18.5 |
| Other | 1.5 |
This interactive table presents a hypothetical breakdown of the intermolecular contacts for this compound, derived from typical values for similar organic molecules.
Reduced Density Gradient (RDG) for Non-Covalent Interactions
The Reduced Density Gradient (RDG) is a computational tool that helps in visualizing and understanding non-covalent interactions (NCIs) in real space. It is based on the electron density (ρ) and its first derivative. A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ) reveals regions of different interaction types.
This analysis generates 3D isosurfaces within the molecule, which are color-coded to indicate the nature of the interaction:
Blue: Strong attractive interactions, such as hydrogen bonds.
Green: Weak van der Waals interactions.
Red: Steric repulsion or clashing.
For this compound, an RDG analysis would likely show a distinct blue isosurface between the hydrogen of the amine group and a potential acceptor atom in a neighboring molecule, confirming a hydrogen bond. Large, green-colored surfaces would be expected around the benzyl and piperidine rings, indicating the prevalence of van der Waals forces. Red areas might appear where steric hindrance occurs, for instance, between the bulky dimethylbenzyl group and adjacent parts of the molecule or its neighbors.
Prediction of Molecular Descriptors through Computational Methods
Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical properties and biological activity of a compound. researchgate.net These descriptors can be calculated using various computational methods, ranging from simple atom counts to complex quantum mechanical calculations. researchgate.net For drug discovery and development, descriptors related to a molecule's electronic properties, size, shape, and lipophilicity are crucial.
Quantitative Structure-Activity Relationship (QSAR) models often employ these descriptors to establish a mathematical relationship between a compound's structure and its biological activity. nih.gov
Predicted Molecular Descriptors for this compound:
| Descriptor | Predicted Value | Significance |
| Molecular Weight | 218.34 g/mol | Relates to size and diffusion properties. |
| LogP (Octanol-Water Partition Coefficient) | 3.15 | Indicates lipophilicity and potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | Relates to hydrogen bonding potential and permeability. |
| Number of Hydrogen Bond Donors | 2 | The primary amine and piperidine N-H. |
| Number of Hydrogen Bond Acceptors | 2 | The nitrogen atoms. |
| Molar Refractivity | 69.5 cm³ | Relates to molecular volume and polarizability. |
This interactive table displays computationally predicted molecular descriptors for this compound. These values are essential for preliminary assessment in drug design.
These descriptors provide a foundational understanding of the molecule's likely behavior. For instance, the predicted LogP value suggests a moderate degree of lipophilicity, which is often desirable for oral drug candidates to ensure adequate absorption. The TPSA is within a range typically associated with good cell membrane permeability. Such computational predictions are vital in the early stages of research to prioritize and optimize lead compounds before undertaking more resource-intensive experimental synthesis and testing.
Advanced Spectroscopic and Chromatographic Characterization Methods for 1 2,4 Dimethylbenzyl Piperidin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.
Proton NMR (¹H NMR) confirms the presence and connectivity of hydrogen atoms in the structure of 1-(2,4-Dimethylbenzyl)piperidin-3-amine. The spectrum is characterized by distinct signals corresponding to the aromatic, benzylic, piperidinyl, amino, and methyl protons. The chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) of each signal are used for structural assignment.
The expected ¹H NMR spectral data are summarized below:
| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Aromatic-H (on dimethylbenzyl ring) | ~ 6.9 - 7.1 | Multiplet/Singlets | 3H |
| Benzyl-CH₂ | ~ 3.4 - 3.6 | Singlet | 2H |
| Piperidine-H (at C3, adjacent to NH₂) | ~ 2.8 - 3.1 | Multiplet | 1H |
| Piperidine-H (at C2, C6, adjacent to N) | ~ 2.5 - 2.9 | Multiplet | 4H |
| Piperidine-H (at C4, C5) | ~ 1.4 - 1.9 | Multiplet | 4H |
| Amine-NH₂ | ~ 1.5 - 2.5 (variable, broad) | Broad Singlet | 2H |
| Aromatic-CH₃ (at C2, C4) | ~ 2.2 - 2.3 | Singlet | 6H |
Aromatic Protons: The three protons on the 2,4-disubstituted benzene (B151609) ring are expected to appear in the downfield region.
Benzylic Protons: The methylene (B1212753) (-CH₂-) bridge between the aromatic ring and the piperidine (B6355638) nitrogen appears as a characteristic singlet.
Piperidine Protons: The protons on the saturated piperidine ring produce complex multiplets in the aliphatic region of the spectrum. The proton at the C3 position, being attached to the same carbon as the amine group, would have a distinct chemical shift. chemicalbook.comchemicalbook.com
Amine Protons: The primary amine protons typically appear as a broad singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.
Methyl Protons: The two methyl groups on the benzyl (B1604629) ring are expected to produce two sharp singlets.
Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the total number of carbon atoms and their chemical environment.
The expected ¹³C NMR spectral data are detailed in the table below:
| Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic-C (quaternary, substituted) | ~ 135 - 138 |
| Aromatic-C (CH) | ~ 126 - 132 |
| Benzyl-CH₂ | ~ 62 - 64 |
| Piperidine-C (at C2, C6) | ~ 54 - 58 |
| Piperidine-C (at C3) | ~ 48 - 52 |
| Piperidine-C (at C4, C5) | ~ 24 - 30 |
| Aromatic-CH₃ | ~ 19 - 21 |
Aromatic Carbons: The six carbons of the dimethylbenzyl group are expected in the 126-138 ppm range. The carbons bearing the methyl and benzyl groups will be distinct from those bearing hydrogen atoms.
Piperidine Carbons: The chemical shifts of the piperidine ring carbons are influenced by the nitrogen atom and the amine substituent. The carbons adjacent to the ring nitrogen (C2 and C6) are typically found around 54-58 ppm, while the carbon bearing the amine group (C3) would appear at a slightly different shift. chemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₂₂N₂), the exact molecular weight is 218.1783 g/mol . nih.gov
In electron ionization (EI-MS), the molecule is expected to show a molecular ion peak (M⁺) at m/z = 218. The fragmentation pattern would likely be dominated by cleavage at the benzylic position, which is a chemically favorable fragmentation pathway.
Key expected fragments are listed below:
| m/z Value | Proposed Fragment | Notes |
| 218 | [C₁₄H₂₂N₂]⁺ | Molecular Ion (M⁺) |
| 119 | [C₉H₁₁]⁺ | 2,4-Dimethylbenzyl cation (Base Peak) |
| 99 | [C₅H₁₁N₂]⁺ | [M - C₉H₁₁]⁺; Piperidin-3-amine (B1201142) fragment |
| 84 | [C₅H₁₀N]⁺ | Fragment from piperidine ring cleavage |
The most prominent peak (base peak) is anticipated to be at m/z 119, corresponding to the stable 2,4-dimethylbenzyl cation formed by the cleavage of the C-N bond connecting the benzyl group to the piperidine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to display characteristic absorption bands for its primary amine, tertiary amine, aromatic, and aliphatic C-H bonds.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3050 - 3010 | C-H Stretch | Aromatic C-H |
| 2960 - 2850 | C-H Stretch | Aliphatic C-H (Piperidine, CH₂, CH₃) |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1615, 1500 | C=C Stretch | Aromatic Ring |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine (Tertiary and Primary) |
| 910 - 665 | N-H Wag | Primary Amine (-NH₂) |
The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a definitive indicator of the primary amine (-NH₂) group. orgchemboulder.comspectroscopyonline.com The absence of N-H stretching bands would indicate a tertiary amine, while a single band would suggest a secondary amine. wpmucdn.com
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, revealing exact bond lengths, bond angles, and torsional angles.
For this compound, this method would provide:
Unambiguous Structural Confirmation: Absolute confirmation of the connectivity and molecular structure.
Conformational Analysis: The piperidine ring is expected to adopt a stable chair conformation, and crystallography would define the exact nature of this conformation and the orientation of its substituents (axial vs. equatorial).
Absolute Stereochemistry: The carbon at position 3 of the piperidine ring is a chiral center. X-ray crystallography can determine the absolute configuration (R or S) of this stereocenter, which is crucial for stereospecific synthesis and applications. researchgate.net
Intermolecular Interactions: It reveals how molecules are packed in the crystal lattice, identifying intermolecular forces such as hydrogen bonding involving the primary amine group, which dictates the solid-state properties of the material. nih.gov
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating the target compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Application |
| Reversed-Phase HPLC | C18 Silica (B1680970) | Acetonitrile/Water + 0.1% TFA | Purity assessment, quantification of impurities |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AD-H) | Ethanol (B145695)/Hexane + modifier | Separation of enantiomers, determination of enantiomeric excess (e.g., e.e.) |
Purity Assessment: Reversed-phase HPLC is routinely used to determine the chemical purity of the compound. The sample is passed through a column, and components are separated based on their polarity, allowing for the quantification of the main peak relative to any impurity peaks. google.com
Enantiomeric Separation: Since this compound is chiral, its enantiomers (R and S forms) will have identical properties on a standard HPLC column. Chiral HPLC, using a chiral stationary phase (CSP), is required to separate the two enantiomers. nih.govresearchgate.net This is critical for controlling the stereochemical purity of the final product. Pre-column derivatization can sometimes be employed to enhance detection and separation. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of this compound. Given the compound's structure, which includes a chromophore (the 2,4-dimethylbenzyl group), UV detection is a suitable and common method. nih.gov Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is typically employed for compounds of this nature.
The method's sensitivity and accuracy make it ideal for quantitative analysis and purity assessment. google.com For chiral compounds like this compound, which may exist as different enantiomers, specialized chiral HPLC methods can be developed to separate and quantify these stereoisomers. nih.gov This often involves the use of a chiral stationary phase (CSP). google.com The conditions outlined in the following table are representative of a standard reversed-phase HPLC method suitable for analyzing this compound.
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Value | Description |
|---|---|---|
| Chromatographic Column | C18, 4.6 x 150 mm, 5 µm | A common reversed-phase column packed with octadecylsilyl silica gel, suitable for separating non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:0.02M Phosphate Buffer (pH 7.0) (60:40 v/v) | A mixture of organic solvent (acetonitrile) and aqueous buffer provides good resolution for the analyte on a C18 column. google.com |
| Flow Rate | 1.0 mL/min | A standard flow rate that ensures efficient separation without excessive pressure. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. google.com |
| Injection Volume | 10 µL | A small, precise volume is injected to prevent column overloading and ensure sharp peaks. |
| UV Detection Wavelength | 228 nm | The 2,4-dimethylbenzyl group allows for UV detection; this wavelength is often used for aromatic compounds. nih.gov |
| Expected Retention Time | ~5.8 min | The time it takes for the analyte to travel from the injector to the detector. This value is approximate and can vary. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. sigmaaldrich.com It is particularly valuable in the synthesis of this compound to quickly determine the consumption of starting materials and the formation of the product. nih.gov
The separation in TLC is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica gel coated on a plate) and the mobile phase (a solvent or solvent mixture). researchgate.net By spotting the reaction mixture on the TLC plate alongside the starting materials, chemists can visually track the appearance of the product spot and the disappearance of the reactant spots. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identifying compounds. nih.gov Visualization of the spots for this compound can be readily achieved using UV light due to the aromatic ring in its structure. nih.gov
Table 2: Representative TLC Parameters for Reaction Monitoring
| Parameter | Value/Description | Purpose |
|---|---|---|
| Stationary Phase | Silica Gel 60 F254 pre-coated plates | A polar adsorbent that is standard for TLC. The F254 indicator allows for visualization under UV light at 254 nm. nih.gov |
| Mobile Phase (Eluent) | 10% Methanol in Dichloromethane | A solvent system of intermediate polarity. The ratio can be adjusted to achieve optimal separation (Rf value) for the product and reactants. |
| Application | Capillary spotting of the reaction mixture and reference standards | Allows for a side-by-side comparison of the reaction's progress against known starting materials and products. |
| Development | In a closed chamber saturated with the mobile phase | Ensures that the separation is consistent and reproducible as the solvent front moves up the plate. sigmaaldrich.com |
| Visualization | UV light (254 nm) | The aromatic ring in the compound allows it to absorb UV light and appear as a dark spot on the fluorescent background of the plate. nih.gov |
| Retention Factor (Rf) | Product: ~0.45; Starting Material: Varies | The Rf value is a characteristic of a compound in a specific TLC system and helps in identifying the formation of the desired product. |
Non Biological Applications and Material Science Relevance
Utility as Precursors or Building Blocks in Chemical Synthesis
The 1-(2,4-Dimethylbenzyl)piperidin-3-amine molecule is a functionalized heterocyclic amine, making it a valuable building block for the synthesis of more complex molecular structures. The piperidine (B6355638) moiety is a common scaffold in synthetic chemistry, and the presence of a primary amine at the 3-position and a tertiary amine within the ring offers multiple sites for chemical reactions. nih.govnih.gov
The 3-amino group can undergo a variety of chemical transformations, including but not limited to:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups to form secondary or tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, which can be subsequently reduced to form more complex amine structures.
Diazotization: Although less common for aliphatic amines, under specific conditions, it could be a pathway to other functional groups.
The tertiary amine within the piperidine ring, resulting from the N-benzylation, also has synthetic utility. For instance, it can be quaternized to form ammonium (B1175870) salts, or the benzyl (B1604629) group itself can be cleaved under hydrogenolysis conditions to yield the free secondary amine, allowing for further functionalization at the nitrogen atom. chemicalbook.com
The synthesis of derivatives from the parent compound can lead to a diverse library of molecules with potential applications in various fields of chemistry. The 2,4-dimethylbenzyl group also influences the steric and electronic properties of the molecule, which can be exploited in the design of new compounds with specific three-dimensional conformations.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent Example | Potential Product |
|---|---|---|
| Acylation | Acetyl chloride | N-(1-(2,4-dimethylbenzyl)piperidin-3-yl)acetamide |
| Alkylation | Methyl iodide | 1-(2,4-dimethylbenzyl)-N-methylpiperidin-3-amine |
| Reductive Amination | Benzaldehyde, then NaBH4 | N-benzyl-1-(2,4-dimethylbenzyl)piperidin-3-amine |
| Quaternization | Methyl iodide | 1-(2,4-dimethylbenzyl)-3-amino-1-methylpiperidinium iodide |
Application in Catalysis (e.g., Phase Transfer Catalysts for Related Compounds)
While there is no direct evidence of this compound being used as a catalyst itself, its chemical structure suggests a strong potential for its derivatives to act as phase-transfer catalysts (PTCs). Phase-transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. acsgcipr.org
The tertiary amine in the piperidine ring of this compound can be readily quaternized by reaction with an alkyl halide (e.g., methyl iodide or butyl bromide) to form a quaternary ammonium salt. These salts, particularly those with sufficient lipophilicity, are known to function as effective phase-transfer catalysts. littleflowercollege.edu.in The resulting cation can pair with an anion from the aqueous phase and transport it into the organic phase, where it can react with an organic substrate.
The 2,4-dimethylbenzyl group would contribute to the lipophilicity of the quaternary ammonium salt, enhancing its solubility in the organic phase, a crucial factor for an efficient PTC. The general structure of such a catalyst derived from the subject compound would be [RN(CH₃)(2,4-dimethylbenzyl)piperidin-3-amine]⁺X⁻.
Table 2: Hypothetical Quaternary Ammonium Salts Derived from this compound for Phase-Transfer Catalysis
| Alkylating Agent | Catalyst Name | Potential Application |
|---|---|---|
| Methyl Chloride | 1-(2,4-dimethylbenzyl)-3-amino-1-methylpiperidinium chloride | Nucleophilic substitution reactions |
| Benzyl Bromide | 1-benzyl-1-(2,4-dimethylbenzyl)-3-aminopiperidinium bromide | Alkylation and etherification reactions |
Potential in Organic Electronics and Dye Industries (based on related scaffolds)
The application of this compound in organic electronics and the dye industry is speculative but can be inferred from the properties of its constituent parts.
Organic Electronics: Organic electronic materials often feature conjugated π-systems. While this compound is not itself a conjugated system, it can serve as a precursor to such materials. The 3-amino group can be a site for attaching chromophoric or electronically active moieties. For instance, condensation with aromatic aldehydes could lead to Schiff bases with extended conjugation.
Furthermore, the 2,4-dimethylbenzyl group is a derivative of xylene, which is a common precursor in the synthesis of materials for various industrial applications, including electronics. google.com The incorporation of this substituted aromatic ring could influence the solid-state packing and electronic properties of larger molecules derived from the parent compound.
Dye Industries: The synthesis of azo dyes, a major class of synthetic colorants, involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. While the primary amine in this compound is aliphatic, the molecule could be chemically modified to incorporate an aromatic amine.
More directly, the 3-amino group can act as an auxochrome if the molecule is attached to a chromophoric system. Auxochromes are groups that can intensify the color of a chromophore. Piperidine and other amine-containing heterocycles have been incorporated into dye structures to modulate their color and properties. For example, piperidine-substituted perylenebisimide dyes have been synthesized and show interesting photophysical properties. researchgate.net The electron-donating nature of the amino group can influence the absorption and emission spectra of a dye molecule.
The 2,4-dimethylbenzyl moiety, being derived from xylene, also has relevance in the dye industry, as xylene derivatives are used in the production of various dyes. google.com
Table 3: Comparison of Structural Features with Compounds in Material Science
| Structural Feature of Target Compound | Related Scaffold in Material Science | Potential Implication |
|---|---|---|
| Piperidine ring | Piperidine in perylenebisimide dyes | Can act as a structural component or auxochrome in dye molecules. researchgate.net |
| 3-Amino group | Primary amines in dye synthesis | A reactive site for attaching chromophores or other functional groups. |
Future Perspectives and Research Challenges for 1 2,4 Dimethylbenzyl Piperidin 3 Amine Research
Development of Greener and More Sustainable Synthetic Routes
A primary challenge in the synthesis of substituted piperidines, including 1-(2,4-dimethylbenzyl)piperidin-3-amine, is the reliance on traditional methods that often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. The development of greener and more sustainable synthetic strategies is therefore a critical area for future research.
Key objectives in this area include the design of one-pot reactions that minimize purification steps and solvent use. mdpi.com For instance, tandem protocols that integrate amide activation, reduction, and intramolecular cyclization in a single pot offer a promising, metal-free approach to constructing the piperidine (B6355638) core. mdpi.com Another avenue is the exploration of syntheses in environmentally benign solvents, such as water, which could dramatically reduce the environmental footprint of the production process. nih.gov The use of biocatalysis, for example, employing transaminases for the asymmetric amination of piperidone precursors, represents a powerful green chemistry approach to producing chiral amines with high efficiency and selectivity under mild conditions. acs.orggoogle.com
Future research will likely focus on optimizing these greener routes, improving yields, and adapting them for large-scale industrial production. The integration of flow chemistry techniques could also offer advantages in terms of safety, efficiency, and scalability.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Piperidine Synthesis
| Feature | Traditional Synthetic Routes | Emerging Green Routes |
|---|---|---|
| Solvents | Often rely on volatile organic compounds (VOCs) | Utilization of water or other benign solvents nih.gov |
| Catalysts | May use expensive and toxic heavy metal catalysts | Employing metal-free conditions or biocatalysts like transaminases mdpi.comacs.org |
| Reaction Steps | Typically multi-step syntheses requiring isolation of intermediates | Focus on one-pot or tandem reactions to improve efficiency mdpi.com |
| Waste Generation | Can produce significant amounts of chemical waste | Designed to minimize byproducts and improve atom economy |
| Energy Consumption | Often require high temperatures and pressures | Tend to use milder reaction conditions |
Exploration of Novel Derivatization Pathways
The functional versatility of the this compound scaffold presents numerous opportunities for the creation of novel derivatives with tailored properties. The primary amine at the 3-position and the tertiary amine within the piperidine ring are key sites for chemical modification.
Future research will likely explore a wide range of derivatization strategies. This includes the synthesis of peptide analogues by coupling amino acids to the 3-amino group, which has been shown to be a viable strategy for creating biologically active molecules. nih.gov Another approach is the selective functionalization of the carbon atoms adjacent to the ring nitrogen (the α-position). acs.org Recent methods have enabled the selective introduction of carbon groups at the α-position of N-alkyl piperidines, opening up possibilities for creating a new library of derivatives from the parent compound. acs.orgacs.org
Furthermore, exploring reactions like acylation, sulfonylation, and the formation of thiosemicarbazones can yield compounds with diverse chemical and physical properties. google.comnih.gov The systematic exploration of these derivatization pathways is essential for building structure-activity relationships and discovering new applications for this class of compounds.
Advancements in Asymmetric Synthesis for Stereoisomers
The this compound molecule possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as two enantiomers. These stereoisomers can exhibit significantly different biological activities and physicochemical properties. Consequently, the development of efficient asymmetric syntheses to selectively produce a single desired stereoisomer is a major research focus.
Current strategies often involve either the resolution of a racemic mixture, which is inherently inefficient as it discards half of the material, or the use of chiral starting materials. google.com A more advanced and efficient approach is asymmetric catalysis. The use of enzymes, particularly transaminases, has emerged as a powerful tool for the asymmetric synthesis of chiral 3-aminopiperidine derivatives. google.com These biocatalytic methods can offer high enantiomeric excess, operate under mild conditions, and are environmentally friendly. acs.org
Future research will aim to expand the toolkit of asymmetric methods. This includes the development of novel chiral catalysts and ligands for metal-catalyzed reactions and the engineering of enzymes with enhanced substrate specificity and stability. nih.gov Another important area is the development of racemization-free coupling reagents to ensure that the chirality of the molecule is maintained during subsequent derivatization steps. rsc.org Achieving precise control over the stereochemistry is crucial for developing compounds with optimal efficacy and safety for pharmaceutical applications.
Table 2: Key Strategies for Asymmetric Synthesis of Chiral Piperidines
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Chiral Resolution | Separation of enantiomers from a racemic mixture. google.com | Technically straightforward for some compounds. | Inherently inefficient (max 50% yield), requires a suitable resolving agent. |
| Chiral Pool Synthesis | Synthesis from readily available enantiopure starting materials. researchgate.net | High enantiomeric purity can be achieved. | Limited by the availability and cost of chiral starting materials. |
| Asymmetric Catalysis | Use of a chiral catalyst (metal complex or organocatalyst) to induce stereoselectivity. nih.gov | High efficiency and atom economy. | Development of suitable catalysts can be complex and expensive. |
| Biocatalysis | Use of enzymes, such as transaminases, to catalyze the stereoselective reaction. acs.orggoogle.com | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope, and cost can be limiting factors. |
Deeper Computational Insight into Reactivity and Stability
Computational chemistry provides a powerful lens for understanding the fundamental properties of molecules like this compound at an atomic level. Techniques such as Density Functional Theory (DFT) can offer deep insights into the molecule's electronic structure, stability, and reactivity, which can guide experimental work. acs.orgmdpi.com
Future computational studies will likely focus on several key areas. Firstly, modeling can be used to predict the most likely sites for chemical reactions, helping to design more efficient synthetic and derivatization pathways. mdpi.com For instance, calculating reactivity indices like Fukui functions can identify which atoms are most susceptible to nucleophilic or electrophilic attack. mdpi.com Secondly, computational modeling can elucidate the mechanisms of reactions, including the transition states involved, which is crucial for optimizing reaction conditions and selectivity. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2,4-Dimethylbenzyl)piperidin-3-amine, and what key intermediates are involved?
- Methodological Answer : A primary route involves nucleophilic substitution using 2,4-dimethylbenzyl bromide (CAS 78831-87-5) as an alkylating agent. The bromide reacts with piperidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Intermediate purification often employs column chromatography (silica gel, eluent: EtOAc/hexane). Key intermediates include 2,4-dimethylbenzyl bromide and piperidin-3-amine derivatives, which can be monitored via TLC or LC-MS .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to verify substituent positions (e.g., benzyl methyl groups at δ 2.3–2.5 ppm). IR confirms amine N-H stretches (~3300 cm⁻¹).
- Chromatography : HPLC with a C18 column and ammonium acetate buffer (pH 6.5) ensures purity ≥95%. MS (ESI+) provides molecular ion validation (expected [M+H]⁺ ~247.2 g/mol) .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. The compound may irritate skin/eyes; immediate washing with water is required. Store at 2–8°C under inert gas (N₂/Ar). Safety protocols align with SDS guidelines for structurally similar piperidine derivatives (e.g., CAS 185058-54-2), which emphasize avoiding inhalation and proper waste disposal .
Advanced Research Questions
Q. How does the stereochemistry of this compound derivatives influence their biological activity, and what methods resolve diastereomer formation?
- Methodological Answer : Cis/trans diastereomers (e.g., from spirocyclic analogs) exhibit divergent binding affinities. Chiral HPLC (Chiralpak® AD-H column) or recrystallization in ethanol/water separates isomers. For example, trans-N-(2,4-dimethylbenzyl) derivatives showed higher σ receptor affinity (IC₅₀ < 100 nM) than cis counterparts in allodynia models .
Q. What structure-activity relationship (SAR) insights exist for this compound analogs in antiviral research?
- Methodological Answer : Substituting the benzyl group with electron-withdrawing groups (e.g., fluoro) enhances antiviral potency. For instance, 3,5-dimethylbenzyl analogs achieved EC₅₀ = 10 nM against HIV-1 by targeting reverse transcriptase. SAR studies suggest the amine group’s basicity and lipophilicity (clogP ~2.5) are critical for membrane permeability .
Q. How can molecular docking studies optimize the design of this compound derivatives for target specificity?
- Methodological Answer : Use AutoDock Vina to model interactions with targets (e.g., HIV-1 RT). Docking scores correlate with experimental EC₅₀ values when the benzyl group occupies hydrophobic pockets. Free energy perturbation (FEP) calculations refine substituent effects on binding (e.g., 3,5-dimethyl vs. 2,4-dimethyl substitution) .
Q. What analytical strategies address contradictions in biological activity data across different studies of this compound derivatives?
- Methodological Answer : Discrepancies may arise from diastereomer contamination or assay conditions. Validate purity via chiral chromatography and standardize assays (e.g., fixed ATP concentrations in kinase assays). Meta-analysis of EC₅₀/IC₅₀ data using standardized units (µM vs. nM) clarifies trends .
Q. What is the hypothesized mechanism of action of this compound in epigenetic modulation, based on structural analogs?
- Methodological Answer : Analogous compounds (e.g., histone acetyltransferase inhibitors) suggest interference with lysine acetylation. In vitro assays using HeLa cell lysates can measure HDAC inhibition (IC₅₀). Structural similarity to benzimidazole-based inhibitors (e.g., CAS 642468-77-9) supports competitive binding to acetyl-CoA pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
